molecular formula C9H17BrOSi B14508209 [(2-Bromocyclohex-1-en-1-yl)oxy](trimethyl)silane CAS No. 64556-77-0

[(2-Bromocyclohex-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14508209
CAS No.: 64556-77-0
M. Wt: 249.22 g/mol
InChI Key: WARCHLPRAVTGPJ-UHFFFAOYSA-N
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Description

(2-Bromocyclohex-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C12H23BrO2Si. This compound is characterized by the presence of a bromocyclohexene moiety attached to a trimethylsilane group through an oxygen atom. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromocyclohex-1-en-1-yl)oxysilane typically involves the reaction of 2-bromocyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

2-Bromocyclohex-1-en-1-ol+Trimethylsilyl chloride(2-Bromocyclohex-1-en-1-yl)oxysilane+HCl\text{2-Bromocyclohex-1-en-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(2-Bromocyclohex-1-en-1-yl)oxysilane} + \text{HCl} 2-Bromocyclohex-1-en-1-ol+Trimethylsilyl chloride→(2-Bromocyclohex-1-en-1-yl)oxysilane+HCl

Industrial Production Methods

Industrial production methods for (2-Bromocyclohex-1-en-1-yl)oxysilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromocyclohex-1-en-1-yl)oxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction Reactions: The bromine atom can be reduced to form cyclohexene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Formation of substituted cyclohexene derivatives.

    Oxidation Reactions: Formation of epoxides or ketones.

    Reduction Reactions: Formation of cyclohexene derivatives.

Scientific Research Applications

(2-Bromocyclohex-1-en-1-yl)oxysilane has several applications in scientific research:

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromocyclohex-1-en-1-yl)oxysilane involves the reactivity of the bromine atom and the trimethylsilane group. The bromine atom can participate in nucleophilic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates through silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Bromocyclohexene: Similar structure but lacks the trimethylsilane group.

    Cyclohexene oxide: An epoxide derivative of cyclohexene.

    Trimethylsilyl ethers: Compounds with a trimethylsilane group attached to an oxygen atom.

Uniqueness

(2-Bromocyclohex-1-en-1-yl)oxysilane is unique due to the combination of the bromocyclohexene moiety and the trimethylsilane group. This combination imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.

Properties

CAS No.

64556-77-0

Molecular Formula

C9H17BrOSi

Molecular Weight

249.22 g/mol

IUPAC Name

(2-bromocyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C9H17BrOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H2,1-3H3

InChI Key

WARCHLPRAVTGPJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(CCCC1)Br

Origin of Product

United States

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